methyl 3-(1H-pyrazol-1-ylmethyl)benzoate
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Overview
Description
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is a chemical compound with the CAS Number: 562803-63-8 . It has a molecular weight of 216.24 and a linear formula of C12 H12 N2 O2 .
Molecular Structure Analysis
The InChI code for methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is 1S/C12H12N2O2/c1-16-12(15)11-5-2-4-10(8-11)9-14-7-3-6-13-14/h2-8H,9H2,1H3 . This code represents the molecular structure of the compound, indicating that it consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate has a molecular weight of 216.24 .Scientific Research Applications
Crystal Structure Analysis :
- Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate show unique hydrogen-bonded structures. The first forms complex sheets through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, while the latter forms chains of edge-fused rings via N-H...O and C-H...O hydrogen bonds, indicating a polarized molecular-electronic structure (Portilla et al., 2007).
- Other substituted 4-pyrazolylbenzoates also demonstrate hydrogen-bonded supramolecular structures, varying from one, two, and three dimensions, highlighting the versatility of these compounds in forming diverse molecular architectures (Portilla et al., 2007).
Medicinal Chemistry and Pharmacology :
- Pyrazole/pyridine-based compounds, including variations of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate, have been studied for their antimicrobial activities. These compounds, especially when combined with nanoparticles, show promising antibacterial and antifungal properties (Mondal et al., 2017).
- Pyrazole derivatives have been synthesized and characterized for their potential as antitumor agents, indicating the diverse applications of these compounds in drug development (Titi et al., 2020).
Material Science and Other Applications :
- Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating their potential in industrial applications for material protection (Herrag et al., 2007).
- Novel pyrazole compounds have also been explored for their vibrational, electronic, and nonlinear optical properties, contributing to the understanding of their potential in various technological applications (Rao et al., 2016).
Safety And Hazards
The safety data sheet (SDS) for methyl 3-(1H-pyrazol-1-ylmethyl)benzoate indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautions should be taken to avoid heat, sparks, open flames, and hot surfaces. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
methyl 3-(pyrazol-1-ylmethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-5-2-4-10(8-11)9-14-7-3-6-13-14/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSIYURKMHQLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594632 |
Source
|
Record name | Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-pyrazol-1-ylmethyl)benzoate | |
CAS RN |
562803-63-8 |
Source
|
Record name | Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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